molecular formula C18H19N3O B5818290 N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide

N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide

Cat. No. B5818290
M. Wt: 293.4 g/mol
InChI Key: SDEWRYMKRLZNCX-CAPFRKAQSA-N
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Description

N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide, also known as DMNPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMNPH belongs to the class of hydrazide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been found to exhibit anti-inflammatory and antioxidant properties by inhibiting the activity of COX-2 and scavenging free radicals, respectively. Furthermore, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide is its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide. One potential direction is to investigate its potential use as a therapeutic agent for Alzheimer's disease. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been found to exhibit neuroprotective properties and may be able to prevent the formation of amyloid plaques in the brain. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide may be able to detect metal ions that are involved in various diseases, including cancer. Finally, further studies are needed to fully understand the mechanism of action of N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide and its potential use as a therapeutic agent for various diseases.

Synthesis Methods

N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide can be synthesized by reacting 6,7-dimethyl-1(2H)-naphthalenone with hydrazine hydrate and 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide. The purity of the synthesized compound can be confirmed by various spectroscopic and chromatographic techniques.

Scientific Research Applications

N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, N'-(6,7-dimethyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-pyridinecarbohydrazide has been studied for its potential use as a biomarker for various diseases, including Alzheimer's disease.

properties

IUPAC Name

N-[(E)-(6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-10-14-6-5-8-16(15(14)11-13(12)2)20-21-18(22)17-7-3-4-9-19-17/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22)/b20-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEWRYMKRLZNCX-CAPFRKAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NNC(=O)C3=CC=CC=N3)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)/C(=N/NC(=O)C3=CC=CC=N3)/CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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